(E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine
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Overview
Description
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group, which contributes to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine typically involves the condensation of 2,3-dimethoxybenzaldehyde with 1,3-diethylxanthine under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxystyryl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthine derivatives.
Scientific Research Applications
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of adenosine receptors, particularly the A2A receptor, which plays a crucial role in various physiological processes. By binding to these receptors, the compound can influence signaling pathways involved in inflammation, neurotransmission, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethylxanthine: Similar structure with different substitution pattern on the styryl group.
(E)-8-(2,3-Dimethoxystyryl)-1,3-dimethylxanthine: Similar structure with different alkyl groups on the xanthine core.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethylxanthine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
155271-00-4 |
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Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-15(18(24)23(6-2)19(22)25)20-14(21-17)11-10-12-8-7-9-13(26-3)16(12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b11-10+ |
InChI Key |
MRNDQCIUJNNUOQ-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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